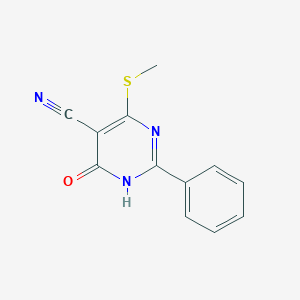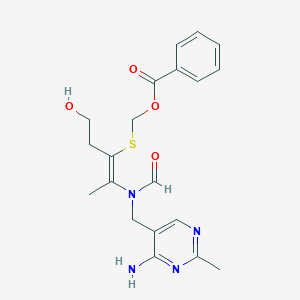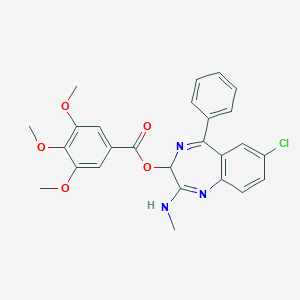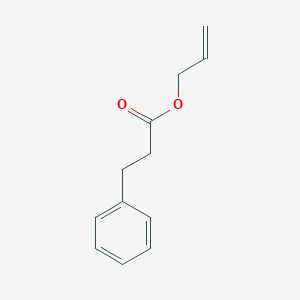
3-Ciclohexil-1-propino
Descripción general
Descripción
3-Cyclohexyl-1-propyne (3-CHP) is an organic compound with a unique structure and properties. It is an alkyne, which is a type of hydrocarbon containing a triple bond between two carbon atoms. 3-CHP is an interesting compound due to its potential uses in a variety of scientific applications, including as a reagent for organic synthesis, a model for biochemical studies, and a potential drug target.
Aplicaciones Científicas De Investigación
Intermedio Farmacéutico
“3-Ciclohexil-1-propino” se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la producción de varios medicamentos farmacéuticos. Los medicamentos exactos a los que contribuye pueden variar ampliamente, ya que depende de las reacciones específicas en las que participa.
Síntesis orgánica
Este compuesto también se utiliza en la síntesis orgánica . La síntesis orgánica es un método de preparación de compuestos orgánicos. Es una ciencia basada en el estudio de la química orgánica, y se utiliza para producir muchos productos químicos para uso comercial, incluyendo productos farmacéuticos, polímeros, colorantes y muchos más.
Producción de (5-bromo-4,4,5,5-tetrafluoro-pent-2-enil)-ciclohexano
“this compound” se puede utilizar para producir (5-bromo-4,4,5,5-tetrafluoro-pent-2-enil)-ciclohexano a la temperatura de 40°C . Esta reacción requiere reactivos (NH4)2S2O8, HCO2Na·2H2O y disolvente dimetilformamida con un tiempo de reacción de 3 horas
Safety and Hazards
3-Cyclohexyl-1-propyne is classified as a flammable liquid and vapor . It is harmful if swallowed and causes serious eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Cyclohexyl-1-propyne is a pharmaceutical intermediate . The exact primary targets of 3-Cyclohexyl-1-propyne remain elusive. The prevailing hypothesis suggests that it acts as an inhibitor of enzymes crucial in metabolizing other compounds .
Mode of Action
It is believed to inhibit certain enzymes, leading to alterations in the body’s compound levels .
Pharmacokinetics
Its solubility in water is known to be slight , which could potentially impact its bioavailability.
Result of Action
It is used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane . This suggests that it may have a role in the synthesis of other compounds.
Action Environment
It is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and keep it away from strong oxidizing agents for optimal stability .
Análisis Bioquímico
Biochemical Properties
It is known that it can be used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane . The prevailing hypothesis suggests that it acts as an inhibitor of enzymes crucial in metabolizing other compounds .
Molecular Mechanism
The exact mechanism of action of 3-Cyclohexyl-1-propyne remains elusive . It is suggested that it acts as an inhibitor of enzymes crucial in metabolizing other compounds . Consequently, such inhibition can trigger alterations in the body’s compound levels, leading to diverse effects .
Propiedades
IUPAC Name |
prop-2-ynylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARFKZSJGDQRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170261 | |
| Record name | Cyclohexane, 2-propynyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17715-00-3 | |
| Record name | 2-Propyn-1-ylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyne, 3-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 2-propynyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclohexyl-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding regarding the reaction of 3-Cyclohexyl-1-propyne with hydrogen bromide?
A1: The research demonstrates that 3-Cyclohexyl-1-propyne, when reacted with anhydrous hydrogen bromide, undergoes a cycloaddition reaction. [] This reaction forms cyclodimerization products, specifically 1,3-dialkyl-1,3-dibromocyclobutanes. [] This means two molecules of the alkyne combine to form a four-membered ring, with bromine atoms added to specific positions.
Q2: How does the reaction of 3-Cyclohexyl-1-propyne with hydrogen bromide compare to other alkynes in the study?
A2: The study investigates several alkynes, including 1-butyne, 1-pentyne, and 1-hexyne. [] Like 3-Cyclohexyl-1-propyne, these alkynes also undergo cycloaddition with hydrogen bromide to form 1,3-dialkyl-1,3-dibromocyclobutanes. [] This suggests that this type of cycloaddition reaction could be a general feature of terminal alkynes reacting with hydrogen bromide under the investigated conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)





